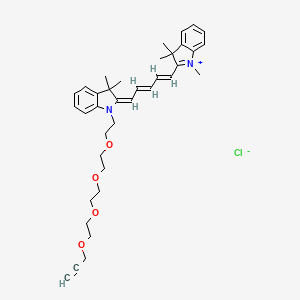
N-methyl-N'-(propargyl-PEG4)-Cy5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N'-(propargyl-PEG4)-Cy5 is a cyanine derivative with excitation/emission maximum 649/667 nm containing an alkyne group, which enables Click Chemistry to attach deeply colored and photostable Cyanine fluorophore to various molecules.
Aplicaciones Científicas De Investigación
Structural Characteristics
- Molecular Formula : C₃₇H₄₇ClN₂O₄
- Molecular Weight : 619.23 g/mol
- CAS Number : 2107273-04-9
- Excitation Maximum : ~649 nm
- Emission Maximum : ~667 nm
The incorporation of the PEG chain improves the compound's biocompatibility, while the propargyl group facilitates reactions with azide-containing molecules, particularly through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Fluorescence Imaging
N-methyl-N'-(propargyl-PEG4)-Cy5 is widely utilized in fluorescence microscopy due to its high quantum yield and photostability. Its ability to emit bright far-red light enables researchers to visualize biological processes at the cellular level, making it ideal for applications such as:
- Cell Tracking : Used to label and track cells in live imaging studies.
- Tissue Imaging : Enhances visualization of tumor tissues and other biological samples.
Bioconjugation
The alkyne functional group of this compound allows for efficient bioconjugation via click chemistry. This feature is particularly useful for:
- Protein Labeling : Enables the attachment of fluorescent tags to proteins, facilitating studies on protein interactions and functions.
- Nucleic Acid Labeling : Allows for the labeling of DNA and RNA molecules, enhancing detection sensitivity in assays.
Targeted Protein Degradation
As part of Proteolysis Targeting Chimeras (PROTACs), this compound can selectively target specific proteins for degradation. This application is significant in drug development, as it provides a novel approach to therapeutic interventions by:
- Enhancing Specificity : Targeting specific E3 ligases improves the selectivity of protein degradation.
- Therapeutic Potential : Offers a new avenue for treating diseases by removing dysfunctional proteins from cells.
Diagnostic Imaging
The compound plays a crucial role in diagnostic imaging techniques, particularly in oncology. Its fluorescent properties enable:
- Cancer Detection : Improved sensitivity in detecting cancer markers through fluorescence-based assays.
- Monitoring Disease Progression : Facilitates real-time imaging of disease states.
Study 1: PROTAC Development
A study investigated the synthesis of PROTACs utilizing this compound, demonstrating its effectiveness in targeting specific E3 ligases for protein degradation. The results highlighted the compound's role in enhancing the specificity and efficacy of targeted therapies.
Study 2: Fluorescent Labeling
Research showcased the use of this compound in labeling cancer cells. The study reported that this compound significantly improved the detection sensitivity of cancer markers in fluorescence microscopy, facilitating better imaging of tumor tissues.
Study 3: Click Chemistry Applications
The compound was utilized in various click chemistry experiments to conjugate azide-bearing biomolecules. Results indicated that stable triazole linkages formed by this compound effectively altered the biochemical properties of the conjugated molecules, impacting their function and interactions within biological systems.
Propiedades
Fórmula molecular |
C37H47ClN2O4 |
|---|---|
Peso molecular |
619.24 |
Nombre IUPAC |
(2E)-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride |
InChI |
InChI=1S/C37H47N2O4.ClH/c1-7-22-40-24-26-42-28-29-43-27-25-41-23-21-39-33-18-14-12-16-31(33)37(4,5)35(39)20-10-8-9-19-34-36(2,3)30-15-11-13-17-32(30)38(34)6;/h1,8-20H,21-29H2,2-6H3;1H/q+1;/p-1 |
Clave InChI |
UMLSHKASMKAELZ-UHFFFAOYSA-M |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |
Apariencia |
Solid powder |
Pureza |
>97% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO, DMF, DCM |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
N-methyl-N'-(propargyl-PEG4)-Cy5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















